AH-7614

Catalog No.
S005030
CAS No.
6326-06-3
M.F
C20H17NO3S
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AH-7614

CAS Number

6326-06-3

Product Name

AH-7614

IUPAC Name

4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C20H17NO3S/c1-14-10-12-15(13-11-14)25(22,23)21-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20-21H,1H3

InChI Key

OZCQEUZTOAAWDK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

solubility

Soluble in DMSO

Synonyms

4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide, AH7614

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

The exact mass of the compound 4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamide is 351.0929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31171. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The study of fatty acid signaling is complicated by the presence of multiple, structurally related receptors, most notably FFA1 (GPR40) and FFA4 (GPR120). Using a non-selective or poorly characterized antagonist can produce ambiguous data, where an observed effect could be mediated by FFA1, FFA4, or both. Procuring AH-7614 is justified by its demonstrated high selectivity for FFA4 over FFA1. This specificity is critical for generating clean, interpretable results, ensuring that experimental conclusions are correctly attributed to the blockade of FFA4. This avoids the significant time and resource expenditure required for secondary validation studies to deconvolute off-target effects.

High Functional Selectivity Against FFA1 (GPR40) Ensures Target-Specific Results

AH-7614 exhibits a significant functional selectivity for the human FFA4 receptor over the closely related FFA1 receptor. In functional assays, its potency at FFA4 is over 300 times greater than its activity at FFA1, minimizing the risk of confounding off-target signaling in experimental systems.

Evidence DimensionReceptor Antagonist Potency (IC50)
Target Compound DataIC50 = 0.079 µM at human FFA4
Comparator Or BaselineIC50 = 25 µM at human FFA1
Quantified DifferenceApproximately 316-fold higher potency for the target receptor, FFA4.
ConditionsIn vitro functional assays measuring receptor activity.

This high degree of selectivity allows researchers to confidently attribute observed biological effects to the inhibition of FFA4, avoiding misleading results from the simultaneous modulation of FFA1.

Defined Allosteric Mechanism Provides Consistent, Non-Competitive Inhibition

Pharmacological studies have characterized AH-7614 not as a simple competitive antagonist, but as a negative allosteric modulator (NAM) of FFA4. It inhibits receptor signaling by reducing the maximal response of various agonists, including the synthetic agonist TUG-891. For example, it potently blocks TUG-891-mediated FFA4 internalization with a pIC50 of 7.70. This non-competitive mechanism ensures consistent inhibition that is less susceptible to variations in endogenous agonist concentrations.

Evidence DimensionInhibition of Agonist-Induced Receptor Internalization (pIC50)
Target Compound DatapIC50 = 7.70 (for AH-7614 against TUG-891)
Comparator Or BaselineA competitive antagonist, which would primarily cause a rightward shift in agonist potency rather than a reduction in maximal effect.
Quantified DifferenceFunctions as a NAM, reducing agonist efficacy, a distinct and often more desirable mechanism for robust inhibition.
ConditionshFFA4-expressing Flp-In T-REx 293 cells; receptor internalization assay.

Procuring a compound with a well-defined allosteric mechanism ensures predictable behavior in assays and provides a more sophisticated tool for probing receptor function.

High Solubility for Reliable In Vitro Handling and Dosing

A critical, practical advantage of AH-7614 is its high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies. Technical datasheets report solubility of up to 100 mM, which allows for the preparation of highly concentrated, stable stock solutions. This contrasts with many other complex organic molecules that may have limited solubility, leading to precipitation and dosing inaccuracies.

Evidence DimensionSolubility in DMSO
Target Compound DataSoluble up to 100 mM
Comparator Or BaselineCompounds with poor solubility (<10 mM) that require complex formulation or risk precipitation in aqueous media.
Quantified DifferenceHigh concentration allows for minimal solvent addition to assays, reducing potential vehicle-related artifacts.
ConditionsStandard laboratory conditions.

This simplifies experimental workflows, reduces the risk of compound precipitation in assays, and ensures accurate, reproducible dosing critical for generating reliable data.

Isolating the Role of FFA4 in Metabolic Signaling

For research that requires the specific blockade of FFA4 to investigate its role in glucose-stimulated insulin secretion, GLP-1 release, or adipogenesis. The high selectivity of AH-7614 over FFA1 is essential for these studies to produce unambiguous conclusions.

Validating FFA4 as a Therapeutic Target in Inflammatory Models

To confirm that anti-inflammatory effects observed with fatty acids or synthetic agonists are mediated specifically through FFA4. Using AH-7614 allows for the direct demonstration that blocking this receptor reverses the intended anti-inflammatory or insulin-sensitizing effects.

Deconvoluting Fatty Acid Receptor Signaling Pathways

In experiments designed to differentiate the physiological or pathological roles of FFA4 from other lipid-sensing GPCRs. The well-defined pharmacology and selectivity profile of AH-7614 make it a reliable tool for dissecting these complex signaling networks.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

351.09291458 g/mol

Monoisotopic Mass

351.09291458 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide

Dates

Last modified: 08-15-2023
1: Watterson KR, Hansen SVF, Hudson BD, Alvarez-Curto E, Raihan SZ, Azevedo CMG, Martin G, Dunlop J, Yarwood SJ, Ulven T, Milligan G. Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4. Mol Pharmacol. 2017 Jun;91(6):630-641. doi: 10.1124/mol.116.107821. Epub 2017 Apr 6. PubMed PMID: 28385906; PubMed Central PMCID: PMC5438128.

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